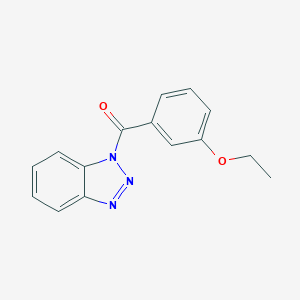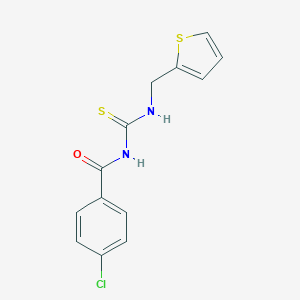![molecular formula C21H24N2O4 B250082 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMXAA, is a small molecule drug that has been studied for its anti-cancer properties. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies to investigate its potential as a cancer treatment.
Wirkmechanismus
The exact mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood. It is believed to work by activating the immune system to attack cancer cells. 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response. 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the formation of blood vessels by targeting the vascular endothelial growth factor (VEGF) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. This makes it a useful tool for studying the mechanisms of cancer cell death and the effects of anti-cancer therapies. However, one limitation of 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in studies using this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. It has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies, and there is potential for it to be used in combination with other anti-cancer drugs. Another area of interest is the development of more potent and selective analogs of 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide that may have improved anti-cancer properties. Finally, there is potential for 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide to be used in the treatment of other diseases, such as inflammatory disorders, where its ability to activate the immune system may be beneficial.
Synthesemethoden
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with chloroacetyl chloride, followed by reaction with 2-(4-morpholinylcarbonyl)aniline. The resulting intermediate is then reacted with acetic anhydride to produce 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies.
Eigenschaften
Molekularformel |
C21H24N2O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-15-6-5-7-16(2)20(15)27-14-19(24)22-18-9-4-3-8-17(18)21(25)23-10-12-26-13-11-23/h3-9H,10-14H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
JRVFDMVUGLJEPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B249999.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)
![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)


![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)


